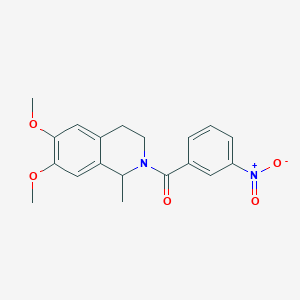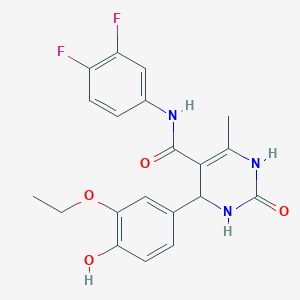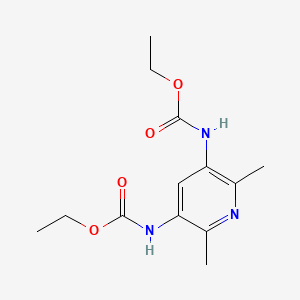![molecular formula C15H15N3O4 B11627006 N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11627006.png)
N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{[(3,4-ジメトキシフェニル)カルボニル]オキシ}ピリジン-4-カルボキシミドアミドは、芳香族構造と複素環構造の両方を含む複雑な有機化合物です。これは、カルボキシミドアミド基と3,4-ジメトキシフェニルカルボニル基で置換されたピリジン環の存在を特徴としています。
準備方法
合成経路と反応条件
N’-{[(3,4-ジメトキシフェニル)カルボニル]オキシ}ピリジン-4-カルボキシミドアミドの合成は、通常、容易に入手可能な前駆体から始まる複数の段階を伴います。一般的な経路には、次の段階が含まれます。
3,4-ジメトキシフェニルカルボニルクロリドの生成: これは、3,4-ジメトキシ安息香酸とチオニルクロリドを還流条件下で反応させることで達成できます。
ピリジン-4-カルボキシミドアミドとのカップリング: 得られた3,4-ジメトキシフェニルカルボニルクロリドは、トリエチルアミンなどの塩基の存在下でピリジン-4-カルボキシミドアミドと反応させて、目的の生成物を生成します。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、および高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its functional groups.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
N’-{[(3,4-ジメトキシフェニル)カルボニル]オキシ}ピリジン-4-カルボキシミドアミドがその効果を発揮するメカニズムは完全に解明されていません。ただし、水素結合、疎水性相互作用、π-πスタッキングを通じて、酵素や受容体などの特定の分子標的に作用すると考えられています。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
N’-{[(3,4-ジメトキシフェニル)カルボニル]オキシ}ピリジン-2-カルボキシミドアミド: 類似の構造ですが、カルボキシミドアミド基がピリジン環の2位に位置しています。
3,4-ジメトキシ安息香酸アミド: ピリジン環がありませんが、3,4-ジメトキシフェニル基が含まれています。
ピリジン-4-カルボキシミドアミド: 3,4-ジメトキシフェニルカルボニル基がありません。
独自性
N’-{[(3,4-ジメトキシフェニル)カルボニル]オキシ}ピリジン-4-カルボキシミドアミドは、異なる化学反応性と潜在的な生物学的活性を付与する官能基の組み合わせにより、ユニークです。ピリジン環と3,4-ジメトキシフェニルカルボニル基の両方の存在により、分子標的との多様な相互作用が可能になり、さまざまな用途に適した汎用性の高い化合物となっています。
化学反応の分析
反応の種類
N’-{[(3,4-ジメトキシフェニル)カルボニル]オキシ}ピリジン-4-カルボキシミドアミドは、さまざまな種類の化学反応を起こす可能性があります。具体的には、次のとおりです。
酸化: フェニル環のメトキシ基は、対応するキノンを形成するように酸化される可能性があります。
還元: カルボニル基は、アルコール誘導体を形成するように還元される可能性があります。
置換: ピリジン環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的な還元剤です。
置換: ニトロ化は、濃硝酸と濃硫酸の混合物を使用して達成できます。一方、ハロゲン化は、鉄(III)塩化物などの触媒の存在下でハロゲンを使用して行うことができます。
主要な生成物
酸化: キノンの生成。
還元: アルコール誘導体の生成。
置換: ニトロ誘導体またはハロゲン化誘導体の生成。
科学研究への応用
N’-{[(3,4-ジメトキシフェニル)カルボニル]オキシ}ピリジン-4-カルボキシミドアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: そのユニークな構造により、生化学アッセイにおけるプローブとして使用される可能性があります。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
工業: ポリマーやコーティングなどの先進材料の開発に使用されます。
特性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC名 |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-4-3-11(9-13(12)21-2)15(19)22-18-14(16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H2,16,18) |
InChIキー |
YSUFCWUNNFANLD-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B11626928.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11626948.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)
![diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11626956.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11626963.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
![Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate](/img/structure/B11626974.png)
![2-(4-chlorophenyl)-3-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)quinazolin-4(3H)-one](/img/structure/B11626991.png)
![Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11626992.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626999.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11627003.png)
